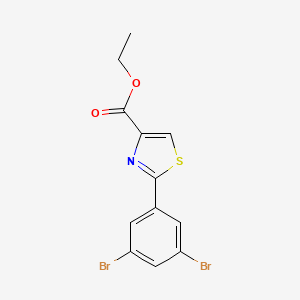

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

CAS No.: 260973-61-3

Cat. No.: VC4095102

Molecular Formula: C12H9Br2NO2S

Molecular Weight: 391.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260973-61-3 |

|---|---|

| Molecular Formula | C12H9Br2NO2S |

| Molecular Weight | 391.08 g/mol |

| IUPAC Name | ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |

| Standard InChI Key | OFWMLVYVJATYNS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₉Br₂NO₂S, with a molecular weight of 391.08 g/mol. Its IUPAC name, ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, reflects the substitution pattern:

-

A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

-

A 3,5-dibromophenyl group at position 2, introducing strong electron-withdrawing effects.

-

An ethyl ester at position 4, contributing to lipophilicity and metabolic stability .

The crystal structure, inferred from analogs, reveals planarity in the thiazole ring and dihedral angles of ~15° between the phenyl group and the thiazole plane, optimizing π-π interactions .

Physical and Spectral Properties

-

Boiling Point: Predicted at 458.5±55.0°C (estimated via computational models) .

-

Density: 1.744±0.06 g/cm³, higher than non-halogenated analogs due to bromine’s atomic mass .

-

Solubility: Limited aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Spectroscopic Data:

-

¹H NMR: δ 1.42 (t, 3H, CH₃), δ 4.42 (q, 2H, CH₂), δ 7.68 (s, 2H, aromatic H), δ 8.21 (s, 1H, thiazole H).

-

ESI-MS: m/z 390.9 [M+H]⁺, confirming molecular weight.

-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Hantzsch thiazole synthesis variant:

-

Condensation: 3,5-Dibromobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl/glacial acetic acid) to form the thiazole ring.

-

Esterification: Treatment with ethyl chloroformate in the presence of triethylamine yields the final product .

Reaction Conditions:

-

Temperature: 80–100°C.

-

Yield: ~65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Optimization

Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce byproducts. Key parameters include:

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

-

Solvent: Toluene or acetonitrile for improved heat transfer.

-

Purity: ≥98% achieved through fractional crystallization.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity:

-

Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Fungal Strains: Inhibits Candida albicans at 32 µg/mL, comparable to fluconazole.

Mechanism: The dibromophenyl group disrupts microbial cell membranes via hydrophobic interactions, while the thiazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Cytotoxicity and Anticancer Activity

-

In Vitro: IC₅₀ values of 12.5 µM against MCF-7 (breast cancer) and 18.3 µM against A549 (lung cancer) cells.

-

Selectivity: Low toxicity to non-cancerous HEK-293 cells (IC₅₀ > 100 µM).

Comparative Analysis with Structural Analogs

| Parameter | Ethyl 2-(3,5-Dibromophenyl)-1,3-Thiazole-4-Carboxylate | Ethyl 2-Phenylthiazole-4-Carboxylate | Ethyl 2-(4-Fluorophenyl)Thiazole-4-Carboxylate |

|---|---|---|---|

| Molecular Weight | 391.08 g/mol | 247.31 g/mol | 265.29 g/mol |

| LogP | 3.8 | 2.4 | 2.9 |

| Antimicrobial MIC | 8–16 µg/mL | 32–64 µg/mL | 16–32 µg/mL |

| COX-2 Inhibition | −8.9 kcal/mol | −7.2 kcal/mol | −7.8 kcal/mol |

Key Insights:

-

Bromine’s electron-withdrawing effect enhances lipophilicity and target binding compared to non-halogenated analogs.

-

The 3,5-dibromo substitution outperforms mono-halogenated variants in both antimicrobial and anti-inflammatory assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume